![molecular formula C12H11NO4S B1608260 5-[(3-Ethoxy-4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione CAS No. 331003-75-9](/img/structure/B1608260.png)
5-[(3-Ethoxy-4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione
Übersicht
Beschreibung
5-[(3-Ethoxy-4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione , also known by its chemical formula C28H29N5O6S , is a compound with intriguing properties. It belongs to the class of thiazolidinediones and exhibits a unique molecular structure.
Molecular Structure Analysis
The molecular formula of this compound suggests that it contains 28 carbon atoms © , 29 hydrogen atoms (H) , 5 nitrogen atoms (N) , 6 oxygen atoms (O) , and 1 sulfur atom (S) . The arrangement of these atoms in the molecule determines its three-dimensional structure and properties.
Chemical Reactions Analysis
The reactivity of 5-[(3-Ethoxy-4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione likely involves its functional groups. Potential reactions may include:
- Hydrolysis : Cleavage of the ester bond (ethoxy group) under acidic or basic conditions.
- Oxidation : Oxidation of the phenolic hydroxyl group.
- Condensation : Formation of thiazolidine rings through intramolecular reactions.
Physical And Chemical Properties Analysis
- Melting Point : Approximately 300 - 301°C .
- IUPAC Name : (5E)-5-(4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione.
Wissenschaftliche Forschungsanwendungen
Cancer Research
- ERK1/2 Inhibitors in Leukemia: Studies on analogs of 3-(2-amino-ethyl)-5-(4-ethoxy-benzylidene)-thiazolidine-2,4-dione, a compound related to 5-[(3-Ethoxy-4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione, have shown promising results as ERK1/2 substrate-specific inhibitors in human leukemia cells. This opens up potential for developing new cancer therapies (Li et al., 2009).
Corrosion Inhibition
- Metal Corrosion Protection: Derivatives of thiazolidinedione, including compounds similar to 5-[(3-Ethoxy-4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione, have been studied for their effectiveness in inhibiting corrosion of mild steel in hydrochloric acid solutions. This research has implications for protecting metal surfaces in industrial applications (Yadav et al., 2015).
Antidiabetic and Hypolipidemic Agents
- Diabetes and Lipid Disorders: Thiazolidinedione derivatives, including those structurally related to the compound , have been extensively researched for their antidiabetic and hypolipidemic properties. These compounds have shown effectiveness in treating conditions like type 2 diabetes and associated lipid disorders in animal models (Sohda et al., 1982).
Antimicrobial Activity
- Antibacterial and Antifungal Properties: Several derivatives of 5-arylidene-thiazolidine-2,4-dione, akin to the compound , have been synthesized and tested for their antimicrobial properties. These compounds have shown promising results against various pathogenic bacterial strains and fungal infections (Stana et al., 2014).
Safety And Hazards
As with any chemical compound, safety precautions should be taken during handling. Consult safety data sheets (SDS) for specific information.
Zukünftige Richtungen
Further research is needed to explore the pharmacological potential, biological activity, and therapeutic applications of this compound. Investigating its interactions with cellular pathways and potential drug development are exciting avenues for future studies.
Please note that the information provided here is based on available data, and further research may yield additional insights. If you have any specific questions or need further details, feel free to ask!
Eigenschaften
IUPAC Name |
5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4S/c1-2-17-9-5-7(3-4-8(9)14)6-10-11(15)13-12(16)18-10/h3-6,14H,2H2,1H3,(H,13,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTFKYUIYCWNLNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)NC(=O)S2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20385826 | |
| Record name | AC1MDY7J | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20385826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(3-Ethoxy-4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione | |
CAS RN |
331003-75-9 | |
| Record name | AC1MDY7J | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20385826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



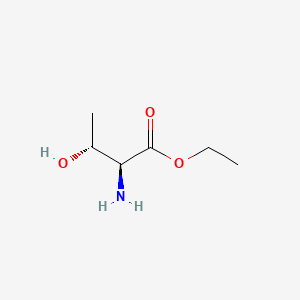
![Methyl 2-amino-5-[4-(tert-butyl)phenyl]-1,3-thiazole-4-carboxylate](/img/structure/B1608178.png)


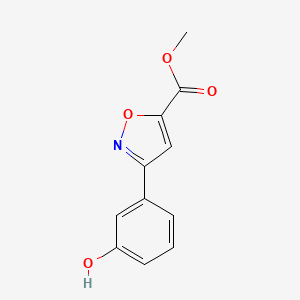
![2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoic acid](/img/structure/B1608183.png)
![3-Chloro-1H-pyrazolo[4,3-c]pyridine-7-carbaldehyde](/img/structure/B1608184.png)

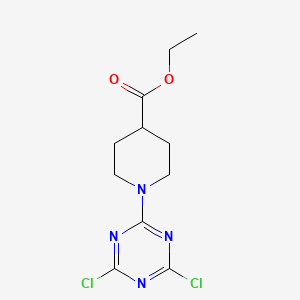
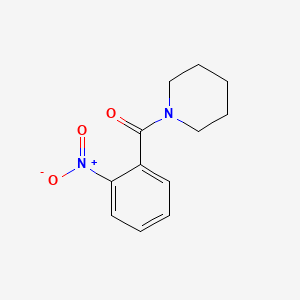

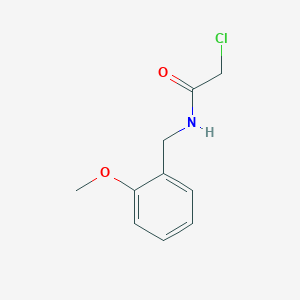
![2-chloro-N-[2-(methylthio)phenyl]acetamide](/img/structure/B1608197.png)
